molecular formula C11H10O3S B2848224 3-Phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylic acid CAS No. 166270-89-9

3-Phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylic acid

Cat. No.: B2848224
CAS No.: 166270-89-9
M. Wt: 222.26
InChI Key: XIERJPKZYNUSIU-UHFFFAOYSA-N
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Description

“3-Phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylic acid” is a chemical compound . It is an organic compound that belongs to the class of organic compounds known as anilides . These are organic heterocyclic compounds derived from oxoacids RkE (=O)l (OH)m (l not 0) by replacing an OH group by the NHPh group or derivative formed by ring substitution .

Scientific Research Applications

Chemical Reactions and Synthesis

  • Ring Opening and Nucleophilic Reactions : The compound undergoes various chemical reactions, including ring opening. For instance, acid hydrolysis of related 1,4-oxathiins leads to products like 2-(2-hydroxyethylthio)-acetoacetanilide enol. These compounds can undergo ring cleavage by nucleophilic nitrogen attack on C-2, leading to diverse chemical structures such as pyrazoles, pyrimidinones, and pyrimidines (Corbeil et al., 1973).

  • Synthesis of Trifluoromethylated Compounds : 3-Phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylic acid derivatives have been synthesized for applications like agrochemical fungicides. These compounds exhibit notable antifungal activities against diseases in crops such as rice and wheat (Nam et al., 2001).

  • Ring Expansion Processes : The compound has been used in the synthesis of 3-acyl-5,6-dihydro-1,4-oxathiines via reactions with thiiranes. This illustrates its role in the preparation of structurally diverse chemical entities, which can have applications in medicinal and agricultural chemistry (Chen & Xu, 2017).

Agricultural Applications

  • Fungicidal Activity : Some derivatives of this compound have been studied for their fungicidal properties. They have shown effectiveness against various plant diseases, highlighting their potential use in agriculture (Mamedov et al., 1994).

Metabolic Studies

  • Metabolism in Plants : Research has been conducted on the metabolism of similar compounds like carboxin in plants, revealing insights into how these compounds are processed and their effects on plant physiology (Briggs et al., 1974).

Medicinal Chemistry

  • Anti-HIV Agents : Derivatives of this compound have been explored as potential anti-HIV agents. Studies have focused on understanding their mechanism of action and effectiveness against various HIV strains (Oh et al., 1991).

Properties

IUPAC Name

5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3S/c12-11(13)9-10(15-7-6-14-9)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIERJPKZYNUSIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=C(O1)C(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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